molecular formula C23H25N5O2S B11392049 N-(4-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N-(4-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11392049
M. Wt: 435.5 g/mol
InChI Key: JEEJUTSYLGJQEU-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a spirocyclic framework, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction typically occurs under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is then subjected to further reactions to form the desired triazolothiadiazine derivative .

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified triazolothiadiazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, leading to the inhibition of their activity . For example, it has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others . These interactions result in the modulation of biochemical pathways, contributing to its pharmacological effects .

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C23H25N5O2S/c1-30-18-12-10-17(11-13-18)24-21(29)19-23(14-6-3-7-15-23)27-28-20(25-26-22(28)31-19)16-8-4-2-5-9-16/h2,4-5,8-13,19,27H,3,6-7,14-15H2,1H3,(H,24,29)

InChI Key

JEEJUTSYLGJQEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5

Origin of Product

United States

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